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Introduction
Intralipid®, a sterile fat emulsion composed of soybean oil, egg yolk phospholipids, and

glycerin, is widely utilized in clinical settings for parenteral nutrition.[1][2] Its application has

extended into the realm of cell culture, where it serves as a source of essential fatty acids and

energy, and as a modulator of cellular functions.[3][4] These application notes provide detailed

protocols for the preparation and use of Intralipid® solutions to supplement cell culture media,

ensuring consistency and reproducibility in experimental settings.

Intralipid® is a complex mixture of triglycerides and phospholipids that can influence a variety

of cellular processes, including cell signaling, inflammatory responses, and metabolism.[3][5][6]

Therefore, the appropriate preparation and application of Intralipid® are critical for obtaining

reliable and meaningful experimental results.

Materials
Intralipid® 20% (20 g/100 mL) intravenous fat emulsion[7]

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

Sterile serum (e.g., Fetal Bovine Serum, FBS)

Sterile phosphate-buffered saline (PBS)
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Sterile pipettes and conical tubes

Laminar flow hood

Cell culture incubator

Protocols
Protocol 1: Preparation of Intralipid® Stock and Working
Solutions
Intralipid® is supplied as a sterile 20% emulsion and should be handled using strict aseptic

techniques to prevent microbial contamination.[8]

1.1. Preparation of a 1% (v/v) Intralipid® Working Solution

This concentration has been effectively used for supplementing human umbilical vein

endothelial cells (HUVECs).[3]

Inside a laminar flow hood, transfer 5 mL of the 20% Intralipid® stock solution into a sterile

50 mL conical tube.

Add 95 mL of sterile cell culture medium to the conical tube.

Cap the tube and mix gently by inverting the tube several times. Avoid vigorous vortexing to

prevent destabilization of the emulsion.

This results in a 100 mL of 1% (v/v) Intralipid® working solution.

This working solution can be further diluted in cell culture medium to achieve the desired

final concentration for your experiment. For example, to treat cells with 0.1% Intralipid®,

add 10 mL of the 1% working solution to 90 mL of cell culture medium.

1.2. Preparation of Molar Concentration Working Solutions

For some applications, molar concentrations are preferred. The following is an example for

preparing a 1 mM working solution, which has been used for endothelial cell cultures.[5] The

average molecular weight of the fatty acids in Intralipid® can be approximated for calculation
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purposes, though it is a complex mixture. For simplicity and based on its primary components,

a rough average molecular weight in the range of 280 g/mol for the fatty acid constituents can

be used for estimation.

A 20% Intralipid® solution contains 200 g/L of soybean oil.

To prepare a 1 M stock solution (for estimation purposes), you would need 280 g/L.

Therefore, 200 g/L is approximately a 0.714 M solution.

To prepare a 1 mM working solution, a 1:714 dilution of the 20% stock is needed.

In a laminar flow hood, add 140 µL of 20% Intralipid® to 100 mL of cell culture medium and

mix gently.

Note on Sterility: Intralipid® is a sterile emulsion for intravenous use.[7] Therefore, re-

sterilization by filtration is generally not recommended as it can disrupt the emulsion. Standard

sterile filtration membranes with a pore size of 0.22 µm may be incompatible with the lipid

droplet size.[9] All dilutions and additions to cell culture media should be performed under strict

aseptic conditions in a laminar flow hood to maintain sterility.

Protocol 2: Supplementation of Adherent Cell Cultures
Culture cells to the desired confluency (e.g., 80%) in a suitable culture vessel.[3]

Prepare the Intralipid®-supplemented medium to the final desired concentration by diluting

the working solution in fresh, pre-warmed complete culture medium.

Aspirate the old medium from the cell culture plates.

Gently add the Intralipid®-supplemented medium to the cells.

Incubate the cells for the desired period (e.g., 2 to 24 hours), depending on the experimental

design.[3][5]

Protocol 3: Supplementation of Suspension Cell
Cultures
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Count the cells and adjust the cell density to the desired concentration in a sterile conical

tube.

Centrifuge the cell suspension and aspirate the supernatant.

Resuspend the cell pellet in the pre-warmed Intralipid®-supplemented medium.

Transfer the cell suspension to a suitable culture vessel.

Incubate for the desired duration.

Quantitative Data Summary
The following tables summarize the quantitative effects of Intralipid® supplementation on

various cell types as reported in the literature.
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Cell Type
Intralipid®
Concentration

Incubation
Time

Observed
Effect

Reference

Human Umbilical

Vein Endothelial

Cells (HUVECs)

1% (of 20%

emulsion)
2 hours

227% increase in

CD36 expression
[3]

1% (of 20%

emulsion)
2 hours

340% increase in

src-kinase-1

expression

[3]

1% (of 20%

emulsion)
2 hours

63% increase in

phospho-eNOS /

eNOS ratio

[3]

1% (of 20%

emulsion)
2 hours

102% increase in

NO fluorescence
[3]

EA.hy926

Endothelial Cells
1 mM 24 hours

Significant

increase in IL-6

and IL-8

production

[5]

J-774

Macrophages

Serum from

patients post-

Intralipid®

infusion

18 hours

23% reduction in

cellular

unesterified

cholesterol

[10]

Serum from

patients post-

Intralipid®

infusion

18 hours

15% reduction in

cellular

cholesteryl ester

[10]

Serum from

patients post-

Intralipid®

infusion

18 hours

50% inhibition of

cellular uptake of

125I-low density

lipoprotein

[10]

Serum from

patients post-

18 hours 80% inhibition of

cellular uptake of

125I-very low

[10]
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Intralipid®

infusion

density

lipoprotein

Serum from

patients post-

Intralipid®

infusion

18 hours

46%

enhancement of

cellular

cholesterol efflux

[10]

Peritoneal

Macrophages
40% (v/v) 18 hours

Reduced

phagocytic and

pinocytic

activities

[4]

Experimental Protocols
Western Blot Analysis of Protein Expression in HUVECs
This protocol is based on the methodology used to assess the effect of Intralipid® on protein

expression in HUVECs.[3]

Cell Lysis: After treatment with 1% Intralipid® for 2 hours, wash the HUVECs with ice-cold

PBS and lyse the cells in RIPA lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a Bradford

assay.

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate

the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CD36,

dynamin-2, src-kinase-1, eNOS, and phospho-eNOS overnight at 4°C.

Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Nitric Oxide (NO) Measurement by DAF Fluorescence in
HUVECs
This protocol is adapted from the methods to measure NO production in Intralipid®-treated

HUVECs.[3]

Cell Treatment: Treat HUVECs with 1% Intralipid® for 2 hours.

DAF-FM DA Loading: Load the cells with the NO-sensitive fluorescent dye, 4-amino-5-

methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

Incubation: Incubate the cells according to the dye manufacturer's instructions to allow for

de-esterification.

Fluorescence Microscopy: Visualize and capture fluorescent images of the cells using a

fluorescence microscope with the appropriate filter set for DAF-FM.

Quantification: Quantify the fluorescence intensity using image analysis software to

determine the relative levels of NO production.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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